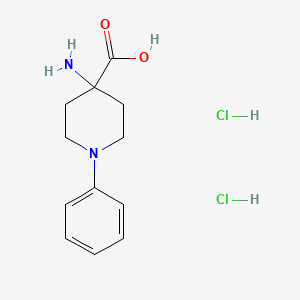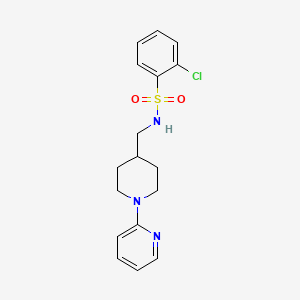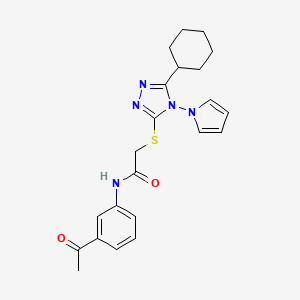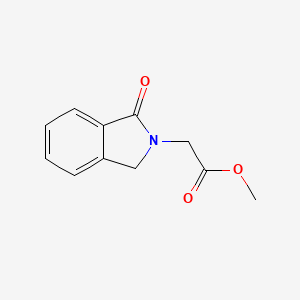
(2S)-2-(2,4-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,4-Difluorophenyl)propan-1-amine, also known as DFPP, is a chemical compound used in scientific research. It is a chiral amine that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4-Difluorophenyl)propan-1-amine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter inhibitor. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase the levels of norepinephrine in the brain, which may contribute to its stimulant effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
(2S)-2-(2,4-Difluorophenyl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have high purity and good enantioselectivity. This compound has also been shown to have a variety of biochemical and physiological effects, which make it a useful tool for studying the brain and central nervous system.
However, there are also some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy are not well understood.
Future Directions
There are several future directions for research on (2S)-2-(2,4-Difluorophenyl)propan-1-amine. One area of research is the development of new therapeutic agents based on this compound. This compound has been shown to have potential as a treatment for depression, anxiety, and Parkinson's disease, so further research in these areas could lead to the development of new drugs.
Another area of research is the study of the mechanism of action of this compound. While it is believed to act as an SSRI and dopamine transporter inhibitor, the exact mechanism of action is not well understood. Further research in this area could lead to a better understanding of how this compound works and how it could be used as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chiral amine that has been shown to have a variety of biochemical and physiological effects. It has been used in a variety of scientific research applications, including drug discovery and development, medicinal chemistry, and neuroscience. While this compound has several advantages for lab experiments, there are also some limitations to its use. Further research in the areas of drug development and mechanism of action could lead to the development of new therapeutic agents based on this compound.
Synthesis Methods
(2S)-2-(2,4-Difluorophenyl)propan-1-amine can be synthesized using a variety of methods, including reductive amination and asymmetric hydrogenation. One common method for synthesizing this compound is through the reductive amination of 2,4-difluorobenzaldehyde with (S)-1-phenylethylamine. This method has been shown to yield high purity this compound with good enantioselectivity.
Scientific Research Applications
(2S)-2-(2,4-Difluorophenyl)propan-1-amine has been used in a variety of scientific research applications, including drug discovery and development, medicinal chemistry, and neuroscience. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, including depression, anxiety, and Parkinson's disease. It has also been used as a building block for the synthesis of other chiral compounds.
properties
IUPAC Name |
(2S)-2-(2,4-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSQWDKXKQAFJ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
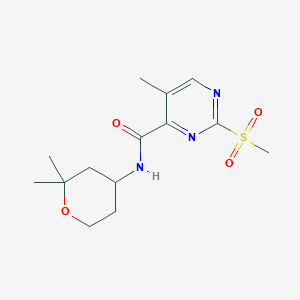
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
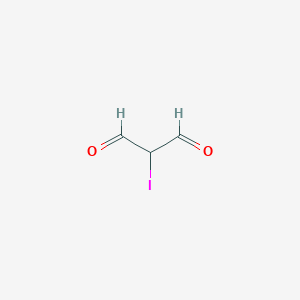
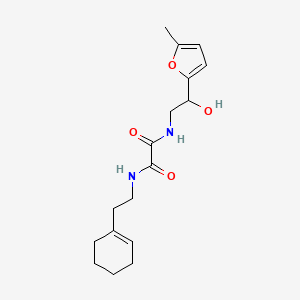
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
